molecular formula C36H30NP B13823867 (1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c

(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c

Cat. No.: B13823867
M. Wt: 507.6 g/mol
InChI Key: YHBAPPMVVCHAQC-UHFFFAOYSA-N
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Description

(1R,2R)-2-[(4S,11BR)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C:1’,2’-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dinaphtho[2,1-c:1’,2’-e]phosphepin core and a diphenylethanamine moiety. The stereochemistry of the compound, indicated by the (1R,2R) and (4S,11BR) designations, plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(4S,11BR)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C:1’,2’-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dinaphtho[2,1-c:1’,2’-e]phosphepin core, followed by the introduction of the diphenylethanamine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(4S,11BR)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C:1’,2’-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs with altered functional groups.

Scientific Research Applications

(1R,2R)-2-[(4S,11BR)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C:1’,2’-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be employed in studies involving enzyme interactions and protein binding due to its unique structure.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(4S,11BR)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C:1’,2’-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(4S,11BR)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C1’,2’-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE: This compound is unique due to its specific stereochemistry and structural features.

    Other dinaphtho[2,1-c1’,2’-e]phosphepin derivatives: These compounds share a similar core structure but may differ in their substituents and stereochemistry.

    Diphenylethanamine analogs: Compounds with similar diphenylethanamine moieties but different core structures.

Uniqueness

The uniqueness of (1R,2R)-2-[(4S,11BR)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C:1’,2’-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE lies in its specific combination of structural features and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NP/c37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-23-29-21-19-25-11-7-9-17-31(25)33(29)34-30(24-38)22-20-26-12-8-10-18-32(26)34/h1-22,35-36H,23-24,37H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBAPPMVVCHAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N)C=CC7=CC=CC=C74
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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